Salbutamol-D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO3 |

|---|---|

Molecular Weight |

242.33 g/mol |

IUPAC Name |

4-[2-(tert-butylamino)-1-deuterio-1-hydroxyethyl]-2-[dideuterio(hydroxy)methyl]phenol |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/i8D2,12D |

InChI Key |

NDAUXUAQIAJITI-STOMFCJLSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=CC(=C1)C([2H])(CNC(C)(C)C)O)O)O |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Salbutamol-D3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Salbutamol-D3, a deuterated analog of the well-known bronchodilator, Salbutamol. Its primary application in a research setting is as an internal standard for the precise quantification of Salbutamol in biological matrices. This document details its chemical properties, its role in analytical methodologies, and the underlying pharmacological pathways of its non-deuterated counterpart.

Core Concepts: Definition and Application

This compound is a stable isotope-labeled version of Salbutamol (also known as Albuterol).[1][2] In this molecule, three hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically and biologically equivalent to Salbutamol but has a higher molecular weight. This key difference allows it to be distinguished from the endogenous or administered unlabeled Salbutamol by mass spectrometry.[3]

Its principal use is as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[2][3] By adding a known amount of this compound to a biological sample (e.g., plasma, urine), researchers can accurately determine the concentration of Salbutamol. The IS helps to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring the reliability and precision of the results.

Chemical Structure and Properties

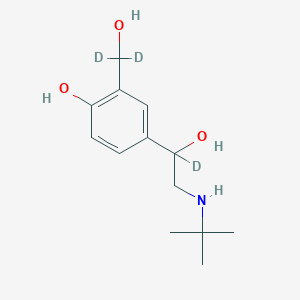

This compound shares the same core structure as Salbutamol but is distinguished by the presence of three deuterium atoms.

Chemical Structure of this compound:

(Note: The precise positions of the three deuterium atoms are on the hydroxymethyl and ethyl groups attached to the phenyl ring.)

Quantitative Data Summary

| Property | Value |

| Formal Name | α³-[[(1,1-dimethylethyl)amino]methyl]-6-hydroxy-1,3-benzenedimethan-α¹,α¹,α³-d₃-ol |

| Synonyms | (±)-Albuterol-d3, (±)-Salbutamol-d3, DL-Salbutamol-d3 |

| CAS Number | 1219798-60-3 |

| Molecular Formula | C₁₃H₁₈D₃NO₃ |

| Molecular Weight | ~242.33 g/mol |

| Purity | ≥99% deuterated forms (d₁-d₃) |

| Solubility | Soluble in DMSO |

Experimental Protocols

Quantification of Salbutamol in Human Plasma via LC-MS/MS

This section details a representative protocol for the quantification of Salbutamol in human plasma using this compound as an internal standard. This method is crucial for pharmacokinetic and bioequivalence studies.

1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of human plasma, add a known concentration of this compound solution to serve as the internal standard.

-

Add acetonitrile to deproteinize the sample.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

2. Chromatographic Separation

-

System: Liquid Chromatograph (LC) system.

-

Column: A C18 reversed-phase column (e.g., Luna C18, 2.1 mm × 150 mm, 5 µm) is typically used for separation.

-

Mobile Phase: An isocratic elution with a mobile phase consisting of methanol-water containing 10 mM ammonium acetate and 0.1% formic acid.

-

Flow Rate: A constant flow rate, for example, 0.5 mL/min.

-

Injection Volume: A small volume of the prepared sample supernatant (e.g., 10 µL) is injected into the LC system.

3. Mass Spectrometric Detection

-

System: A triple quadrupole tandem mass spectrometer.

-

Ionization: Electrospray Ionization (ESI) in the positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Salbutamol: Precursor ion (m/z) 240.1 → Product ion (m/z) 148.1.

-

This compound (IS): Precursor ion (m/z) 243.1 → Product ion (m/z) 151.0.

-

-

Data Analysis: The concentration of Salbutamol in the original plasma sample is calculated by comparing the peak area ratio of the analyte (Salbutamol) to the internal standard (this compound) against a calibration curve prepared with known concentrations of Salbutamol.

Visualizations

Experimental Workflow for Bioquantification

The following diagram illustrates the typical workflow for quantifying Salbutamol in a biological sample using this compound.

Caption: Workflow for Salbutamol quantification using a deuterated internal standard.

Signaling Pathway of Salbutamol

This compound follows the same biological pathway as Salbutamol. The primary mechanism of action is the stimulation of β2-adrenergic receptors, leading to bronchodilation.

Caption: Canonical signaling pathway of Salbutamol via the β2-adrenergic receptor.

References

Synthesis and Isotopic Labeling of Salbutamol-D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a feasible synthetic pathway for Salbutamol-D3, a crucial internal standard for pharmacokinetic and metabolic studies. The synthesis involves the strategic introduction of three deuterium atoms at the α-carbon of the ethanolamine side chain and the benzylic hydroxymethyl group. This guide outlines the synthetic strategy, detailed experimental protocols, and methods for characterization.

Introduction

Salbutamol, a selective β2-adrenergic receptor agonist, is widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Isotopic labeling of salbutamol with deuterium to produce this compound (specifically, 4-(2-(tert-butylamino)-1-(hydroxy-d1)-ethyl)-2-(hydroxymethyl-d2)phenol) provides a stable, non-radioactive internal standard essential for accurate quantification in biological matrices by mass spectrometry. The increased mass of the deuterated analog allows for its clear differentiation from the unlabeled drug, ensuring precise analytical results.

This guide focuses on a synthetic approach starting from a salicylic acid derivative, incorporating deuterium atoms via reduction with a deuterated reducing agent.

Synthetic Pathway Overview

The proposed synthesis of this compound commences with methyl salicylate and proceeds through a multi-step sequence involving Friedel-Crafts acylation, bromination, amination, and finally, a crucial reduction step using a deuterated reagent to introduce the isotopic labels.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established synthetic methods for salbutamol, adapted for the introduction of deuterium.

Step 1: Synthesis of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

This step involves the Friedel-Crafts acylation of methyl salicylate.

-

Materials: Methyl salicylate, bromoacetyl chloride, aluminum chloride (AlCl3), dichloromethane (DCM).

-

Procedure:

-

To a stirred suspension of anhydrous AlCl3 in dry DCM at 0°C, add bromoacetyl chloride dropwise.

-

Add methyl salicylate dropwise to the mixture, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-cold dilute HCl.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

-

Step 2: Synthesis of Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoate

This step involves the protection of the phenolic hydroxyl group followed by amination.

-

Materials: Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate, benzyl bromide, potassium carbonate, tert-butylamine, acetonitrile.

-

Procedure:

-

To a solution of methyl 5-(2-bromoacetyl)-2-hydroxybenzoate in acetonitrile, add potassium carbonate and benzyl bromide.

-

Reflux the mixture for 4 hours. After cooling, filter the solids and concentrate the filtrate.

-

Dissolve the resulting crude benzyl-protected intermediate in acetonitrile.

-

Add tert-butylamine and stir at room temperature for 24 hours.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired amino ketone.

-

Step 3: Synthesis of this compound via Deuterated Reduction and Deprotection

This is the key step where the deuterium labels are introduced.

-

Materials: Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoate, Lithium Aluminum Deuteride (LAD, LiAlD4), anhydrous tetrahydrofuran (THF), palladium on carbon (Pd/C), hydrogen gas.

-

Procedure:

-

To a solution of the amino ketone from Step 2 in anhydrous THF at 0°C under an inert atmosphere, add a solution of LAD in THF dropwise. The LAD will reduce the ketone to a deuterated alcohol (introducing D at the α-position) and the methyl ester to a deuterated primary alcohol (introducing D2 at the hydroxymethyl group).

-

After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting aluminum salts and concentrate the filtrate.

-

Dissolve the crude product in ethanol and add Pd/C catalyst.

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere to remove the benzyl protecting group.

-

Filter the catalyst and concentrate the solvent to yield this compound. The product can be further purified by recrystallization.

-

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are representative values based on analogous non-deuterated syntheses.

| Step | Product | Starting Material | Typical Yield (%) | Isotopic Purity (%) |

| 1 | Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate | Methyl Salicylate | 70-80 | N/A |

| 2 | Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoate | Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate | 60-70 | N/A |

| 3 | This compound | Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoate | 50-60 | >98 |

Characterization

The successful synthesis and isotopic labeling of this compound would be confirmed by the following analytical techniques:

-

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M+H)+ at m/z 243.3, which is 3 units higher than that of unlabeled salbutamol (m/z 240.3), confirming the incorporation of three deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a significant reduction or complete disappearance of the signal corresponding to the proton at the α-carbon and the two protons of the hydroxymethyl group.

-

²H NMR: The deuterium NMR spectrum will show signals corresponding to the deuterium atoms at the α-carbon and the hydroxymethyl group.

-

¹³C NMR: The carbon NMR spectrum will show a triplet for the carbon atom attached to the deuterium at the α-position and a quintet for the carbon of the CD2OH group due to C-D coupling.

-

Logical Relationships in the Synthetic Pathway

The synthesis follows a logical progression of functional group transformations and protection/deprotection strategies to achieve the target molecule with the desired isotopic labeling.

Caption: Logical flow of the this compound synthesis.

Conclusion

This technical guide outlines a robust and detailed synthetic route for the preparation of this compound. By employing a strategic combination of classical organic reactions and a key deuterated reduction step, it is possible to achieve high isotopic enrichment. The provided protocols and characterization methods will be valuable for researchers and scientists involved in drug metabolism studies and bioanalytical method development.

Pharmacological Profile of Salbutamol vs. Salbutamol-D3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol, a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchospasm in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its deuterated isotopologue, Salbutamol-D3, is primarily utilized as an internal standard in bioanalytical methods due to its mass shift. While pharmacologically similar, the substitution of hydrogen with deuterium atoms can influence the metabolic fate of the molecule, a phenomenon known as the kinetic isotope effect (KIE). This technical guide provides a comprehensive comparison of the pharmacological profiles of Salbutamol and this compound, detailing their pharmacokinetics, pharmacodynamics, and the theoretical implications of deuteration. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Pharmacodynamics: Mechanism of Action

Both Salbutamol and this compound exert their therapeutic effects by acting as selective agonists at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1] The binding of these agonists to the β2-adrenergic receptor initiates a signaling cascade that leads to bronchodilation.

The activation of the β2-adrenergic receptor by Salbutamol or this compound stimulates the intracellular Gs protein, which in turn activates adenylyl cyclase.[2] This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various target proteins. The downstream effects of this pathway include the inhibition of myosin light-chain kinase and a decrease in intracellular calcium ion concentrations, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.

Signaling Pathway Diagram

Caption: β2-Adrenergic Receptor Signaling Pathway.

Pharmacokinetics: A Comparative Overview

The pharmacokinetic profiles of Salbutamol and this compound are expected to be largely similar, with the primary distinction arising from the metabolic stability conferred by deuteration.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Salbutamol:

-

Absorption: Salbutamol is readily absorbed following oral or inhaled administration.[3] When inhaled, a significant portion of the dose is swallowed and absorbed from the gastrointestinal tract.

-

Distribution: It is widely distributed throughout the body.

-

Metabolism: Salbutamol undergoes extensive first-pass metabolism in the liver, primarily through sulfation to form the inactive metabolite, salbutamol-4'-O-sulfate.[1] Cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP2D6, are also involved in its hepatic metabolism.

-

Excretion: The metabolites and unchanged drug are primarily excreted in the urine.

This compound:

-

Absorption and Distribution: The absorption and distribution characteristics of this compound are presumed to be identical to those of Salbutamol, as these processes are generally not affected by isotopic substitution.

-

Metabolism (The Kinetic Isotope Effect): The key difference lies in the rate of metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions involving the cleavage of a C-D bond, which is often the rate-limiting step in metabolism by CYP enzymes, will proceed at a slower rate. This is known as the kinetic isotope effect (KIE) . For this compound, this would theoretically result in a reduced rate of metabolism compared to Salbutamol, leading to a longer half-life and increased systemic exposure. However, direct comparative studies quantifying this effect for this compound are currently lacking in the scientific literature.

-

Excretion: The routes of excretion for this compound and its metabolites are expected to be the same as for Salbutamol.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for Salbutamol. Quantitative data for this compound is not available from direct comparative studies.

| Parameter | Salbutamol | This compound | Reference(s) |

| Bioavailability (Oral) | ~50% | Data not available | |

| Time to Peak Plasma Concentration (Tmax) (Inhaled) | 1-5 minutes | Data not available | |

| Time to Peak Plasma Concentration (Tmax) (Oral) | 2-3 hours | Data not available | |

| Elimination Half-life (t½) | 3-6 hours | Expected to be longer than Salbutamol due to KIE | |

| Metabolism | Primarily hepatic (sulfation and CYP-mediated oxidation) | Slower hepatic metabolism expected due to KIE | |

| Primary Excretion Route | Renal | Renal |

Experimental Protocols

In Vitro Metabolism Assay to Determine Kinetic Isotope Effect

This protocol outlines a general method for comparing the metabolic stability of Salbutamol and this compound using human liver microsomes.

Objective: To quantify the kinetic isotope effect on the metabolism of Salbutamol by comparing the rates of disappearance of Salbutamol and this compound.

Materials:

-

Salbutamol and this compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., a structurally related compound not metabolized by the same enzymes)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare incubation mixtures containing HLM, phosphate buffer, and either Salbutamol or this compound at various concentrations.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time-course Sampling:

-

At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

-

-

Sample Preparation:

-

Centrifuge the quenched samples to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentrations of Salbutamol or this compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time for both Salbutamol and this compound.

-

Determine the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound.

-

The KIE can be calculated as the ratio of the CLint of Salbutamol to that of this compound.

-

Experimental Workflow Diagram

Caption: In Vitro Metabolism Experimental Workflow.

Conclusion

Salbutamol and its deuterated analog, this compound, share an identical mechanism of action as selective β2-adrenergic receptor agonists. The primary distinction in their pharmacological profiles arises from the kinetic isotope effect, which is expected to reduce the rate of metabolism of this compound, potentially leading to a longer half-life and increased systemic exposure compared to Salbutamol. While this compound is an invaluable tool as an internal standard in analytical chemistry, a comprehensive understanding of its comparative pharmacology is limited by the lack of direct in vivo and in vitro studies. Further research quantifying the kinetic isotope effect on Salbutamol's metabolism and evaluating the full pharmacokinetic and pharmacodynamic profile of this compound is warranted to explore its potential therapeutic implications. This guide provides a foundational understanding for researchers and drug development professionals to design and interpret studies aimed at elucidating the nuanced differences between these two molecules.

References

Navigating the Stability of Salbutamol-D3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Salbutamol-D3. Given the limited availability of stability data specific to the deuterated form, this document leverages extensive research on Salbutamol as a close surrogate, offering critical insights for handling and analysis. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate key pathways and workflows to enhance understanding.

Introduction to this compound

This compound is the deuterated analog of Salbutamol, a short-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The incorporation of deuterium isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry. Understanding its stability is paramount to ensure the accuracy and reliability of such analytical methods.

Recommended Storage and Stability Summary

The stability of this compound is influenced by temperature, pH, light, and the presence of oxygen. The following tables summarize the recommended storage conditions and stability data compiled from various suppliers and literature on Salbutamol.

Table 1: Recommended Storage Conditions for this compound

| Form | Supplier | Recommended Storage Temperature | Stated Stability |

| Solid / Powder | Cayman Chemical | -20°C | ≥ 4 years[1] |

| Solid / Powder | TargetMol | -20°C | 3 years[2] |

| Solid / Powder | MedChemExpress | -20°C | 3 years[3] |

| In Solvent (DMSO) | MedChemExpress | -80°C | 6 months[3] |

| In Solvent (DMSO) | MedChemExpress | -20°C | 1 month[3] |

| In Solvent (Acetonitrile) | LGC Standards | +20°C | Not specified |

Table 2: pH-Dependent Degradation of Salbutamol in Aqueous Solution

Data derived from studies on non-deuterated Salbutamol and R-Salbutamol.

| pH | Temperature (°C) | Degradation Rate Constant (k) | Comments |

| 1-10 | 60 | Valley points near pH 3 and pH 6 | Racemization is accelerated in acidic conditions |

| 3-4 | Not Specified | Maximum Stability | The degradation is not a simple acid or base-catalyzed reaction |

| 9 | Not Specified | Minimum Stability |

Signaling Pathway and Mechanism of Action

Salbutamol exerts its therapeutic effect by activating the β2-adrenergic receptor, a G protein-coupled receptor. This initiates a signaling cascade that leads to bronchodilation.

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Forced Degradation Study

Forced degradation studies are essential to establish the inherent stability of a drug substance and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 3 hours. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 3 hours.

-

Thermal Degradation: Heat the solid this compound at 100°C for 3 hours.

-

Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Caption: Forced Degradation Experimental Workflow.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products. The following method is adapted from published methods for Salbutamol.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to 3.5) and an organic modifier (e.g., methanol or acetonitrile). An ion-pairing agent like sodium dodecyl sulfate (SLS) may be added to the mobile phase. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 276 nm |

| Column Temperature | 35°C |

| Injection Volume | 20 µL |

Method Validation (as per ICH Q2(R1) Guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products, impurities, and placebo components. This is confirmed through forced degradation studies.

-

Linearity: Establish a linear relationship between the concentration of this compound and the analytical response over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value by recovery studies of spiked samples.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Conclusion

While specific stability data for this compound is not extensively published, the information available for Salbutamol provides a strong foundation for its handling and storage. It is recommended to store solid this compound at -20°C for long-term stability. In solution, stability is pH-dependent, with maximum stability observed in the pH range of 3-4. The provided experimental protocols for forced degradation and a stability-indicating HPLC method offer a robust framework for researchers to assess the stability of this compound in their specific applications. It is crucial to perform in-house validation of analytical methods to ensure their suitability for the intended purpose. Researchers should be aware that isotopic labeling may have a minor effect on degradation kinetics, and this should be considered when extrapolating data from non-deuterated Salbutamol.

References

Metabolic Fate of Salbutamol-D3 In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol, a short-acting β2-adrenergic receptor agonist, is a widely utilized bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and ensuring safety. Deuterated analogs of drugs, such as Salbutamol-D3, are frequently employed in pharmacokinetic studies as internal standards for quantitative analysis by mass spectrometry due to their similar chemical properties and distinct mass.[2] While specific in-vivo metabolic studies on this compound are not extensively documented in publicly available literature, its metabolic pathways are presumed to mirror those of its non-deuterated counterpart, Salbutamol. This guide provides an in-depth overview of the expected metabolic fate of this compound based on established data for Salbutamol.

Core Metabolic Pathways

The metabolism of Salbutamol is relatively straightforward, primarily involving phase II conjugation reactions. The major metabolic transformation is sulfation, with minor contributions from other pathways.

Primary Metabolic Pathway: Sulfation

The principal route of Salbutamol metabolism is conjugation with sulfate to form Salbutamol-4'-O-sulfate.[3][4] This reaction is catalyzed by sulfotransferase enzymes, predominantly SULT1A3, which is found in the liver and gastrointestinal tract.[3] This sulfated metabolite is pharmacologically inactive. Following oral administration, a significant portion of Salbutamol undergoes first-pass metabolism in the gut wall and liver, leading to the formation of this sulfate conjugate.

Minor Metabolic Pathways

While sulfation is the dominant pathway, other minor metabolic routes have been suggested, including oxidative deamination and glucuronide conjugation. However, these pathways contribute to a lesser extent to the overall metabolism of Salbutamol. Cytochrome P450 (CYP) enzymes are thought to play a minor role in its metabolism.

Expected Metabolic Fate of this compound

The deuterium atoms in this compound are not expected to alter the primary metabolic pathways. Therefore, this compound is anticipated to undergo extensive sulfation to form this compound-4'-O-sulfate. The deuterium labeling may, however, introduce a kinetic isotope effect, potentially slowing down the rate of metabolism at the site of deuteration. This effect is generally minor for deuterium substitutions that are not at a site of metabolic cleavage. Given that the common positions for deuteration in this compound are on the hydroxymethyl and alpha-carbon, which are not the primary sites of metabolic transformation (the phenolic hydroxyl group is), a significant alteration of the metabolic profile is not expected.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters for Salbutamol, which can be used as a reference for designing and interpreting studies with this compound.

| Parameter | Intravenous Administration | Oral Administration | Reference |

| Systemic Bioavailability | 100% | ~50% | |

| Elimination Half-life | 3.86 ± 0.83 h | 4.6 ± 1.1 h | |

| Total Plasma Clearance | 480 ± 123 ml/min | - | |

| Renal Clearance | 291 ± 70 ml/min | 272 ± 38 ml/min | |

| Urinary Excretion (Unchanged Drug) | 64.2 ± 7.1% | 31.8 ± 1.9% | |

| Urinary Excretion (Sulfate Conjugate) | 12.0 ± 3.1% | 48.2 ± 7.3% |

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of the metabolic fate of this compound. Below are representative experimental protocols based on studies of non-deuterated Salbutamol.

In-Vivo Drug Administration and Sample Collection

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.

-

Drug Formulation: this compound is dissolved in a suitable vehicle, such as saline, for administration.

-

Administration Routes:

-

Intravenous (IV): Administered via the tail vein.

-

Oral (PO): Administered by gavage.

-

-

Dose: A typical dose might range from 0.5 to 5 mg/kg.

-

Sample Collection:

-

Blood: Collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation.

-

Urine and Feces: Collected using metabolic cages over 24 or 48 hours.

-

Sample Preparation and Analysis

-

Plasma Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., a different deuterated analog or a structurally similar compound).

-

Perform protein precipitation with acetonitrile.

-

Centrifuge to pellet the protein and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase for analysis.

-

-

Urine Sample Preparation:

-

Dilute urine samples with water.

-

For the analysis of conjugated metabolites, enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) may be performed prior to extraction.

-

Perform solid-phase extraction (SPE) for sample cleanup and concentration.

-

-

Analytical Method:

-

Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is used. Multiple Reaction Monitoring (MRM) is employed for the quantification of the parent drug and its metabolites.

-

Visualizations

Metabolic Pathway of Salbutamol

Caption: Primary metabolic pathway of Salbutamol via sulfation.

Experimental Workflow for In-Vivo Metabolism Study

Caption: General workflow for an in-vivo metabolism study.

References

The Gold Standard in Bioanalysis: A Technical Guide to the Application of Salbutamol-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the use of Salbutamol-D3, a deuterated isotopologue of Salbutamol, in research. Its primary application lies as an internal standard in quantitative bioanalysis, ensuring accuracy and precision in the determination of Salbutamol concentrations in complex biological matrices. This document will detail its role, the experimental protocols for its use, and the underlying pharmacological pathways of Salbutamol.

Introduction to Salbutamol and the Role of Deuterated Standards

Salbutamol, also known as Albuterol, is a short-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory effects.[1][2] Accurate quantification of Salbutamol in biological fluids is crucial for pharmacokinetic studies, bioequivalence assessments, and doping control.[3][4]

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis.[5] this compound has a molecular structure nearly identical to Salbutamol, but with three deuterium atoms replacing three hydrogen atoms. This subtle mass difference allows it to be distinguished by a mass spectrometer, while its physicochemical properties remain virtually the same. This ensures that it behaves identically to the analyte (Salbutamol) during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.

Quantitative Data and Analytical Performance

The use of this compound as an internal standard has been reported in numerous studies for the quantification of Salbutamol in various biological matrices. The following tables summarize key quantitative parameters from the literature.

Table 1: LC-MS/MS Parameters for Salbutamol Quantification using this compound

| Parameter | Value | Reference |

| Internal Standard | This compound | |

| Biological Matrix | Urine, Plasma, Serum | |

| Lower Limit of Quantitation (LLOQ) - Plasma | 0.02 ng/mL | |

| Lower Limit of Quantitation (LLOQ) - Urine | 0.17 ng/mL - 1 ng/mL | |

| Interday Precision (Urine) | 4.8% - 14.1% | |

| Mass Transition (Salbutamol) | m/z 240.2 → 148.1 | |

| Mass Transition (this compound) | Not explicitly stated, but would be a mass shift of +3 Da |

Table 2: Pharmacokinetic Parameters of Salbutamol

| Parameter | Route of Administration | Value | Reference |

| Elimination Half-life | Intravenous | 3.86 ± 0.83 h | |

| Elimination Half-life | Inhaled | 4.5 ± 1.5 h | |

| Elimination Half-life | Oral | 4.6 ± 1.1 h | |

| Systemic Bioavailability | Oral | 50 ± 4% | |

| Systemic Bioavailability | Inhaled (MDI) | 57 ± 24% (compared to oral solution) | |

| Total Plasma Clearance | Intravenous | 480 ± 123 mL/min | |

| Urinary Excretion (Unchanged Drug) | Intravenous | 64.2 ± 7.1% | |

| Urinary Excretion (Unchanged Drug) | Oral | 31.8 ± 1.9% | |

| Urinary Excretion (Sulphate Conjugate) | Oral | 48.2 ± 7.3% |

Experimental Protocols

The following sections detail typical experimental methodologies for the quantification of Salbutamol using this compound as an internal standard.

Sample Preparation (Urine)

A common method for preparing urine samples for LC-MS/MS analysis involves a simple "dilute-and-shoot" approach or a solid-phase extraction (SPE).

Dilute-and-Shoot Method:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Transfer 1 mL of urine into a clean microcentrifuge tube.

-

Add a known concentration of this compound internal standard solution (e.g., 500 ng/mL).

-

Vortex the mixture thoroughly.

-

Inject an aliquot (e.g., 10 µL) directly into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Method:

-

Spike 3 mL of urine with this compound (e.g., 125 µg/mL final concentration).

-

Activate an Oasis HLB cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the spiked urine sample onto the cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 3 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 150 µL of a suitable solvent (e.g., water or methanol).

-

Inject an aliquot into the LC-MS/MS system.

Sample Preparation (Plasma/Serum)

Plasma and serum samples typically require protein precipitation followed by liquid-liquid extraction (LLE) or SPE.

Liquid-Liquid Extraction (LLE) Method:

-

To 200 µL of plasma, add 4 ng of this compound internal standard.

-

Add 200 µL of dilute ammonia solution (pH 9) and vortex.

-

Add 1000 µL of ethyl acetate and vortex for 1 minute.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separation and detection of Salbutamol and this compound are achieved using a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate), often in a gradient or isocratic elution.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.

-

Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Salbutamol and this compound.

Signaling Pathway and Experimental Workflow Diagrams

The therapeutic effects of Salbutamol are mediated through the β2-adrenergic receptor signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for bioanalysis.

Caption: Salbutamol's mechanism of action via the β2-adrenergic receptor signaling pathway.

Caption: A typical bioanalytical workflow for the quantification of Salbutamol using this compound.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Salbutamol in various research settings. Its use as an internal standard in LC-MS/MS-based methods is well-established and supported by a robust body of scientific literature. The methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate reliable bioanalytical assays for Salbutamol. The consistent application of these principles ensures data integrity, which is paramount in both clinical and research environments.

References

- 1. Salbutamol in the Management of Asthma: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Enantioselective pharmacokinetics of salbutamol and application to doping control | World Anti Doping Agency [wada-ama.org]

- 4. Pharmacokinetics of intravenous and oral salbutamol and its sulphate conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Salbutamol-D3: A Technical Overview for Researchers

For researchers, scientists, and professionals in drug development, Salbutamol-D3 serves as a critical analytical tool. This deuterated analog of Salbutamol is primarily utilized as an internal standard for the precise quantification of Salbutamol in biological matrices. This guide provides an in-depth look at its core properties, analytical applications, and the biochemical pathways it influences.

Core Physicochemical Properties

This compound, also known as (±)-Albuterol-d3, is a stable isotope-labeled version of Salbutamol. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based assays.

| Property | Value | Source(s) |

| CAS Number | 1219798-60-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₈D₃NO₃ | |

| Molecular Weight | 242.33 g/mol | |

| Synonyms | (±)-Albuterol-d3, (±)-Salbutamol-d3, DL-Salbutamol-d3 |

β2-Adrenergic Receptor Signaling Pathway

Salbutamol is a short-acting β2-adrenergic receptor agonist. Upon binding, it activates the β2-adrenergic receptor, which is coupled to a stimulatory G protein (Gs). This initiates a signaling cascade that leads to the relaxation of smooth muscle, particularly in the airways. The key steps are the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and other downstream effectors, resulting in smooth muscle relaxation.

Caption: β2-Adrenergic Receptor Signaling Cascade.

In some cellular contexts, such as gastric cancer cells, Salbutamol has been shown to promote tumorigenesis through the β2-AR/ERK/EMT pathway.

Experimental Protocols: Quantification of Salbutamol using this compound

This compound is extensively used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Salbutamol in biological samples like plasma and urine.

General Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Salbutamol.

Caption: LC-MS/MS Quantification Workflow.

Detailed Methodology for Plasma Samples

This protocol is adapted from a validated LC-MS/MS method for the determination of Salbutamol in human plasma.

1. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add a known concentration of this compound as the internal standard.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

-

Column: A C18 column (e.g., Luna C18, 2.1 mm × 150 mm, 5 µm) is typically used.

-

Mobile Phase: An isocratic mobile phase consisting of methanol and water (often with additives like ammonium acetate and formic acid) is employed.

-

Flow Rate: A typical flow rate is 0.5 mL/min.

-

Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor → Product Ion Transitions:

-

Salbutamol: m/z 240.1 → 148.1

-

This compound: m/z 243.1 → 151.0

-

4. Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of Salbutamol to this compound against the concentration of Salbutamol standards.

-

The concentration of Salbutamol in the unknown samples is then determined from this calibration curve.

Methodology for Urine Samples

For urine samples, a "dilute-and-shoot" method can be employed, which simplifies the sample preparation process.

1. Sample Preparation:

-

Fortify a urine sample with a known concentration of deuterated Salbutamol (e.g., this compound or Salbutamol-D6).

-

Directly inject an aliquot (e.g., 10 µL) of the fortified urine into the LC-MS/MS system without further extraction.

2. LC-MS/MS Conditions:

-

The LC and MS conditions are generally similar to those used for plasma analysis, with adjustments to the gradient and MRM transitions as needed. For instance, suitable ion transitions for Salbutamol and d6-Salbutamol in urine are m/z 240/148 and m/z 246/148, respectively.

This simplified approach is often suitable for doping control analysis where high concentrations of Salbutamol may be present.

References

Commercial Suppliers of Salbutamol-D3 for Research: A Technical Guide

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of commercial suppliers of Salbutamol-D3, a deuterated internal standard crucial for accurate quantification in analytical studies. This document outlines key product specifications, a general experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and a diagram of the relevant biological signaling pathway.

Introduction to this compound

Salbutamol (also known as Albuterol) is a short-acting β2-adrenergic receptor agonist used clinically to relax bronchial smooth muscle.[1] In research, particularly in pharmacokinetic and metabolic studies, a stable isotope-labeled version such as this compound is essential for use as an internal standard. The deuterium labels provide a distinct mass difference, allowing for precise differentiation between the standard and the analyte in mass spectrometry-based assays, thereby correcting for variability during sample preparation and analysis.[1][2]

Commercial Supplier Data

The following table summarizes the quantitative data for this compound available from various commercial suppliers. This information is intended to facilitate the selection of the most suitable product for specific research needs.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Isotopic Enrichment | Available Sizes/Concentrations |

| MedchemExpress | This compound | 1219798-60-3 | C₁₃H₁₈D₃NO₃ | 98.59% | Not specified | 1 mg, 5 mg, 10 mg |

| CDN Isotopes | (±)-Albuterol-d3 | 1219798-60-3 | C₁₃H₁₈D₃NO₃ | Not specified | 98 atom % D | 5 mg, 10 mg |

| LGC Standards | Salbutamol D3 (3-hydroxymethyl-D2,alpha D1) | 1219798-60-3 | Not specified | Not specified | Not specified | 100 µg/mL in Acetonitrile (1 mL) |

| Simson Pharma | Albuterol D3 (Salbutamol D3) | 1219798-60-3 | C₁₃H₁₈D₃NO₃ | Certificate of Analysis provided | Not specified | Inquire for details |

| Alentris Research | Salbutamol D3 | 1219798-60-3 | C₁₃H₁₈D₃NO₃ | Not specified | Not specified | Inquire for details |

| ARTIS STANDARDS | Salbutamol D3 | 1219798-60-3 | Not specified | Not specified | Not specified | Inquire for details |

Note: Purity and isotopic enrichment are critical parameters. While not always specified on the main product page, this information is typically available in the Certificate of Analysis provided by the supplier upon request or with purchase.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analysis, most commonly by Liquid Chromatography-Mass Spectrometry (LC-MS). The following is a general protocol that can be adapted for the analysis of Salbutamol in biological matrices.

General Protocol for Quantification of Salbutamol in Plasma using this compound Internal Standard by LC-MS/MS

1. Preparation of Stock and Working Solutions:

-

Salbutamol Stock Solution (1 mg/mL): Accurately weigh and dissolve Salbutamol in a suitable solvent (e.g., methanol).

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve this compound in the same solvent as the analyte.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Salbutamol stock solution in a blank biological matrix (e.g., drug-free plasma).

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution to a concentration that provides a stable and appropriate response in the LC-MS/MS system.

2. Sample Preparation (Protein Precipitation):

-

Pipette a known volume of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube (e.g., 100 µL).

-

Add a fixed volume of the Internal Standard Working Solution to each tube (e.g., 10 µL of 100 ng/mL this compound) and vortex briefly. The IS should be added early in the process to account for variability in extraction.

-

Add a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile).

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase to increase concentration.

3. LC-MS/MS Conditions (Example):

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Salbutamol and this compound. These transitions need to be optimized for the specific instrument.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of Salbutamol in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow

Salbutamol exerts its therapeutic effect through the β2-adrenergic receptor signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for quantitative analysis.

Caption: Salbutamol β2-adrenergic receptor signaling pathway.

Caption: General workflow for sample analysis using an internal standard.

References

Deuterium Isotope Effects on Salbutamol Pharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential effects of deuterium substitution on the pharmacology of Salbutamol, a widely used short-acting β2-adrenergic receptor agonist for the treatment of bronchospasm. While direct comparative studies on the pharmacokinetics and pharmacodynamics of deuterated versus non-deuterated Salbutamol are not extensively available in the public domain, this document synthesizes the known pharmacology of Salbutamol with the established principles of kinetic isotope effects. By examining the metabolic pathways of Salbutamol and the general impact of deuteration on drug metabolism, we can infer the potential for a modified pharmacokinetic profile, which may lead to an altered therapeutic window and side-effect profile. This guide also outlines detailed hypothetical experimental protocols for the synthesis of deuterated Salbutamol and for its comprehensive in vitro and in vivo evaluation, providing a roadmap for future research in this area. The objective is to furnish researchers and drug development professionals with a foundational understanding and a practical framework for investigating the therapeutic potential of deuterated Salbutamol.

Introduction to Salbutamol and the Deuterium Isotope Effect

Salbutamol, also known as albuterol, is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] It functions as a selective agonist for the β2-adrenergic receptor, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation.[2] Salbutamol is a chiral molecule and is typically administered as a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer is responsible for the therapeutic effects, while the (S)-enantiomer is less active and may contribute to adverse effects.[3]

The metabolism of Salbutamol is a key determinant of its pharmacokinetic profile. The primary route of metabolism is sulfation, catalyzed by the enzyme sulfotransferase 1A3 (SULT1A3), to form the inactive metabolite salbutamol-4'-O-sulfate.[4][5] This metabolic process is subject to the kinetic isotope effect, a phenomenon where the substitution of a hydrogen atom with its heavier isotope, deuterium, can lead to a slower rate of chemical bond cleavage. This is due to the greater bond energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. By strategically replacing hydrogen atoms at sites of metabolic oxidation with deuterium, it is possible to slow down the rate of metabolism, potentially leading to improved pharmacokinetic properties such as a longer half-life and increased systemic exposure. This approach has been successfully applied to other drugs, leading to the development of deuterated pharmaceuticals with enhanced therapeutic profiles.

This guide will explore the theoretical implications of deuterium substitution on the pharmacology of Salbutamol, based on its known metabolic pathways and the principles of the kinetic isotope effect.

Salbutamol Pharmacology: Pharmacokinetics and Pharmacodynamics

A thorough understanding of Salbutamol's existing pharmacological profile is essential to hypothesize the potential impact of deuteration.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of Salbutamol are well-characterized.

| Pharmacokinetic Parameter | Value | Route of Administration | Reference |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | Oral | |

| 5 - 15 minutes (onset of action) | Inhaled | ||

| Bioavailability | ~50% | Oral | |

| Half-life (t1/2) | 3 - 6 hours | Oral/Inhaled | |

| Metabolism | Primarily by SULT1A3 in the liver and gut wall | - | |

| Excretion | Primarily via urine as unchanged drug and sulfate conjugate | - |

Table 1: Summary of Key Pharmacokinetic Parameters of Salbutamol.

Pharmacodynamics

Salbutamol exerts its therapeutic effect by activating the β2-adrenergic receptor, which is predominantly located on the smooth muscle cells of the airways.

| Pharmacodynamic Parameter | Description | Reference |

| Mechanism of Action | Selective β2-adrenergic receptor agonist | |

| Receptor Binding | Binds to β2-adrenergic receptors, leading to Gs protein activation | |

| Second Messenger | Increases intracellular cyclic adenosine monophosphate (cAMP) levels | |

| Physiological Effect | Relaxation of bronchial smooth muscle (bronchodilation) |

Table 2: Summary of Key Pharmacodynamic Properties of Salbutamol.

The Beta-2 Adrenergic Receptor Signaling Pathway

The activation of the β2-adrenergic receptor by Salbutamol initiates a well-defined intracellular signaling cascade.

Caption: Beta-2 Adrenergic Receptor Signaling Pathway.

Potential Deuterium Isotope Effects on Salbutamol Pharmacology

Based on the metabolic profile of Salbutamol, deuteration at specific positions could potentially alter its pharmacokinetics. The primary site of metabolism is the benzylic carbon adjacent to the hydroxyl group on the ethylamino side chain, as well as positions on the phenyl ring. Deuteration at these sites could slow down the rate of sulfation by SULT1A3.

Hypothesized Effects of Deuteration:

-

Prolonged Half-Life: A reduced rate of metabolism would likely lead to a longer elimination half-life.

-

Increased Bioavailability: Slower first-pass metabolism could result in higher systemic bioavailability after oral administration.

-

Modified Dosing Regimen: A longer duration of action might allow for less frequent dosing, potentially improving patient compliance.

-

Potential for Altered Side-Effect Profile: Changes in the peak-to-trough plasma concentrations could influence the incidence or severity of side effects.

It is important to note that these are theoretical predictions. The actual effects of deuteration can be complex and may not always result in a more favorable pharmacokinetic profile.

Proposed Experimental Protocols for Evaluation

To empirically determine the effects of deuterium substitution on Salbutamol's pharmacology, a series of well-defined experiments are necessary.

Synthesis of Deuterated Salbutamol

The synthesis of deuterated Salbutamol would likely involve the use of deuterated starting materials or reagents. A plausible route could be adapted from known syntheses of Salbutamol.

Caption: Proposed Synthetic Workflow for Deuterated Salbutamol.

Detailed Method for Synthesis of Trideuterio-Salbutamol (Hypothetical):

A detailed synthetic protocol for trideuterio-salbutamol for use as an internal standard has been described in the literature, which can be adapted for larger scale synthesis. The method involves the extraction of salbutamol from plasma as a salbutamol tetraphenylboron ion pair and its determination by gas chromatography-mass spectrometry, using trideuterio-salbutamol as an internal standard. The synthesis of the trideuterio-salbutamol itself is not detailed in the abstract, but it would likely involve the use of a deuterated reducing agent, such as sodium borodeuteride, in the final reduction step of a standard salbutamol synthesis.

In Vitro Pharmacological Evaluation

A series of in vitro assays would be required to compare the pharmacodynamics of deuterated and non-deuterated Salbutamol.

Caption: Experimental Workflow for In Vitro Comparison.

Detailed Protocols (Hypothetical):

-

Receptor Binding Assay: Competitive radioligand binding assays would be performed using membranes from cells expressing the human β2-adrenergic receptor and a suitable radioligand (e.g., [3H]-dihydroalprenolol). The affinity (Ki) of deuterated and non-deuterated Salbutamol would be determined.

-

cAMP Accumulation Assay: Human airway smooth muscle cells would be treated with increasing concentrations of deuterated and non-deuterated Salbutamol. Intracellular cAMP levels would be measured using a commercially available ELISA kit to determine the potency (EC50) and efficacy (Emax) of each compound.

-

Metabolic Stability Assay: Deuterated and non-deuterated Salbutamol would be incubated with human liver microsomes in the presence of necessary cofactors. The rate of disappearance of the parent compound would be monitored over time by LC-MS/MS to determine the in vitro half-life.

In Vivo Pharmacokinetic and Pharmacodynamic Studies

Animal models, followed by human clinical trials, would be necessary to evaluate the in vivo effects of deuterated Salbutamol.

Detailed Protocols (Hypothetical):

-

Animal Pharmacokinetic Study: A crossover study in a relevant animal model (e.g., rats or dogs) would be conducted. Animals would receive a single dose of either deuterated or non-deuterated Salbutamol. Blood samples would be collected at various time points, and plasma concentrations of the drug and its major metabolite would be determined by LC-MS/MS. Key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance) would be calculated and compared.

-

Animal Pharmacodynamic Study: An animal model of bronchoconstriction (e.g., histamine- or methacholine-induced bronchospasm in guinea pigs) would be used. The ability of deuterated and non-deuterated Salbutamol to protect against bronchoconstriction would be assessed to compare their potency and duration of action.

Conclusion

The strategic deuteration of Salbutamol presents a compelling opportunity to potentially enhance its therapeutic profile. By slowing the rate of metabolism, a deuterated version of Salbutamol could offer a longer duration of action, potentially leading to improved patient convenience and outcomes. However, the effects of deuteration are not always predictable, and rigorous experimental evaluation is required to confirm these hypotheses. The proposed synthetic and experimental frameworks in this guide provide a clear path for future research to unlock the potential of deuterated Salbutamol. Further investigation into this area is warranted to determine if this approach can yield a clinically meaningful improvement over a well-established and effective therapy.

References

- 1. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]

- 2. Bronchodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]

- 4. Sulfation of ractopamine and salbutamol by the human cytosolic sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

Methodological & Application

Application Note: Quantification of Salbutamol in Human Plasma by LC-MS/MS using Salbutamol-D3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Salbutamol, also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease. Accurate and sensitive quantification of Salbutamol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the context of anti-doping analysis. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Salbutamol in human plasma. The method utilizes Salbutamol-D3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The sample preparation is a straightforward protein precipitation procedure, making it suitable for high-throughput analysis.

Experimental

Materials and Reagents

-

Salbutamol (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (Drug-free)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Standard Solutions

Stock solutions of Salbutamol and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a mixture of methanol and water (1:1, v/v). The internal standard working solution was prepared at a concentration of 100 ng/mL in the same diluent. All solutions were stored at 2-8°C.

Sample Preparation

A simple protein precipitation method was employed for the extraction of Salbutamol and the internal standard from human plasma.

-

Allow plasma samples and standards to thaw at room temperature.

-

To 100 µL of plasma, add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation was performed on a C18 reversed-phase column.

-

Column: Luna C18 (2.1 mm × 150 mm, 5 µm)[1]

-

Mobile Phase A: 0.1% Formic Acid and 10 mM Ammonium Acetate in Water[1]

-

Mobile Phase B: Methanol[1]

-

Flow Rate: 0.5 mL/min[1]

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Elution: Isocratic[1]

Mass Spectrometry

The mass spectrometer was operated in positive ion electrospray ionization mode. The detection was performed using Multiple Reaction Monitoring (MRM).

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Salbutamol: m/z 240.1 → 148.1

-

This compound: m/z 243.1 → 151.0

-

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

The calibration curve was linear over the concentration range of 0.100 to 10.0 ng/mL for Salbutamol in human plasma. The lower limit of quantification (LLOQ) was established at 0.100 ng/mL.

The intra- and inter-run precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results were within the acceptable limits of <15%.

Table 1: Summary of Quantitative Performance

| Parameter | Result |

| Linearity Range | 0.100 - 10.0 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%RE) | Within ±15% |

Table 2: LC-MS/MS Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| Column | Luna C18 (2.1 mm × 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid and 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| MRM Transition (Salbutamol) | m/z 240.1 → 148.1 |

| MRM Transition (this compound) | m/z 243.1 → 151.0 |

Experimental Workflow

Caption: Sample preparation and analysis workflow.

Conclusion

This application note presents a simple, rapid, and sensitive LC-MS/MS method for the quantification of Salbutamol in human plasma using this compound as an internal standard. The protein precipitation sample preparation procedure is straightforward and suitable for routine analysis. The method demonstrates excellent linearity, sensitivity, precision, and accuracy, making it a reliable tool for pharmacokinetic and other clinical research applications.

References

Application Note: Quantitative Analysis of Salbutamol in Human Plasma using Salbutamol-D3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salbutamol, also known as albuterol, is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease. Accurate and sensitive quantification of salbutamol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and doping control. This application note describes a detailed protocol for the determination of salbutamol in human plasma using a stable isotope-labeled internal standard, Salbutamol-D3, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound minimizes variability introduced during sample preparation and analysis, thereby ensuring high accuracy and precision.

Experimental Protocols

This section outlines the materials, equipment, and step-by-step procedures for the quantification of salbutamol in plasma.

1. Materials and Reagents

-

Salbutamol and this compound reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium acetate

-

Human plasma (drug-free)

-

Ethyl acetate

-

Ammonia solution

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Instrumentation

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.

Method 1: Protein Precipitation [1]

-

To 200 µL of plasma sample in a microcentrifuge tube, add a known amount of this compound internal standard solution.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 15,000 g for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction [2]

-

To 200 µL of plasma sample, add 4 ng of this compound internal standard.[2]

-

Add 200 µL of dilute ammonia solution (pH 9) and vortex.[2]

-

Add 1000 µL of ethyl acetate, vortex for 1 minute, and then centrifuge at 15,000 g for 5 minutes.[2]

-

Transfer the organic supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of methanol and vortex before analysis.

4. LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column is commonly used (e.g., Luna C18, 2.1 mm × 150 mm, 5 µm).

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol or acetonitrile and water containing additives like formic acid or ammonium acetate to improve ionization and peak shape. For example, an isocratic elution with methanol-water containing 10 mM ammonium acetate and 0.1% formic acid can be employed.

-

Flow Rate: A flow rate of 0.5 mL/min is often used.

-

Injection Volume: Typically 10-50 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+) is used for the detection of salbutamol and its internal standard.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions are monitored.

-

Salbutamol: m/z 240.1 → 148.1 or m/z 240.2 → 148.1

-

This compound: m/z 243.1 → 151.0

-

Data Presentation

The following table summarizes the quantitative data from a representative LC-MS/MS method for salbutamol analysis in human plasma.

| Parameter | Value | Reference |

| Linearity Range | 0.100 - 10.0 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | |

| Intra-run Precision (%CV) | < 15% | |

| Inter-run Precision (%CV) | < 15% | |

| Intra-run Accuracy (%) | < 15% | |

| Inter-run Accuracy (%) | < 15% | |

| Extraction Recovery | Method dependent | |

| Matrix Effect | Evaluated |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the quantification of salbutamol in plasma samples using this compound as an internal standard.

Caption: Experimental workflow for Salbutamol analysis in plasma.

References

Application Note: High-Throughput and Sensitive Quantitation of Salbutamol in Human Urine using Salbutamol-D3 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides detailed protocols for the preparation of human urine samples for the quantitative analysis of Salbutamol. To ensure accuracy and precision, Salbutamol-D3 is utilized as an internal standard (IS). Three common sample preparation techniques are described: a rapid "dilute-and-shoot" method, a comprehensive solid-phase extraction (SPE) protocol, and a classic liquid-liquid extraction (LLE) procedure. Additionally, a protocol for enzymatic hydrolysis is included to facilitate the analysis of total Salbutamol, encompassing both the free drug and its glucuronidated metabolites. These methods are suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and robust analytical technique for this purpose.

Introduction

Salbutamol, also known as Albuterol, is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease. Its presence and concentration in urine are of significant interest in clinical and forensic toxicology, as well as in doping control in sports.[1] Accurate quantification of Salbutamol requires robust and reliable analytical methods. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision. This document outlines three distinct, yet widely accepted, sample preparation protocols tailored for different laboratory needs, from high-throughput screening to comprehensive quantitative analysis.

Materials and Reagents

-

Salbutamol certified reference standard

-

This compound (or d6-Salbutamol) internal standard (IS) solution (concentration as required for spiking)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Ammonium formate

-

β-glucuronidase from E. coli[1]

-

Phosphate buffer (pH 7)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX, Bond Elut-Certify)[2][3]

-

Human urine (blank matrix for calibration standards and quality controls)

Experimental Protocols

Protocol 1: Direct "Dilute-and-Shoot" Method

This method is ideal for rapid screening and high-throughput analysis where extensive sample cleanup is not required.

Procedure:

-

Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with an appropriate volume of this compound internal standard solution.

-

Add a diluent (e.g., 900 µL of 0.1% formic acid in water:acetonitrile, 95:5 v/v) to bring the total volume to 1 mL.

-

Vortex the mixture thoroughly.

-

Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis. Some methods have demonstrated direct injection after fortification with the internal standard without further dilution.[4]

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract by removing a significant portion of matrix interferences, leading to improved sensitivity and robustness of the analytical method. Mixed-mode cartridges are often employed for enhanced selectivity.

Procedure:

-

Sample Pre-treatment: To 1 mL of urine, add the this compound internal standard. If total Salbutamol is to be measured, proceed with enzymatic hydrolysis as described in section 3.4.

-